5-Chloro-1-(2-methoxyphenyl)-1-oxopentane
Overview
Description
5-Chloro-1-(2-methoxyphenyl)-1-oxopentane is an organic compound characterized by a chloro group, a methoxyphenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-methoxyphenyl)-1-oxopentane typically involves the reaction of 2-methoxybenzene with 5-chloropentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the methoxybenzene acts as the nucleophile attacking the carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-methoxyphenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-1-(2-methoxyphenyl)-1-oxopentanoic acid.
Reduction: 5-Chloro-1-(2-methoxyphenyl)-1-hydroxypentane.
Substitution: 5-Substituted-1-(2-methoxyphenyl)-1-oxopentane derivatives.
Scientific Research Applications
5-Chloro-1-(2-methoxyphenyl)-1-oxopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-methoxyphenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the ketone group can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2-hydroxyphenyl)-1-oxopentane: Similar structure but with a hydroxy group instead of a methoxy group.
5-Bromo-1-(2-methoxyphenyl)-1-oxopentane: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-1-(2-methoxyphenyl)-1-oxobutane: Similar structure but with a shorter carbon chain.
Uniqueness
5-Chloro-1-(2-methoxyphenyl)-1-oxopentane is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro and a methoxy group can enhance its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-1-(2-methoxyphenyl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGFAPMZJCMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449702 | |
Record name | 5-CHLORO-1-(2-METHOXYPHENYL)-1-OXOPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43228-96-2 | |
Record name | 5-CHLORO-1-(2-METHOXYPHENYL)-1-OXOPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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